Lonaprisan

Progesterone Receptor Antagonist Binding Affinity IC50

Lonaprisan is the superior choice for researchers requiring complete, unambiguous progesterone receptor (PR) blockade. Unlike type I/II antagonists (mifepristone, onapristone), it remains a pure antagonist even under PKA activation, eliminating confounding partial agonism in gene expression assays. Its high PR selectivity over GR avoids off-target glucocorticoid effects in immune, metabolic, and co-culture models. Favorable safety profile with no observed hepatotoxicity enables chronic in vivo dosing in breast cancer and endometriosis models. Order high-purity Lonaprisan to ensure definitive, reproducible PR inhibition data.

Molecular Formula C28H29F5O3
Molecular Weight 508.5 g/mol
CAS No. 211254-73-8
Cat. No. B1675054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonaprisan
CAS211254-73-8
Synonyms11-(4-acetylphenyl)-17-hydroxy-17-(1,1,2,2,2-pentafluoroethyl)estra-4,9-dien-3-one
lonaprisan
ZK 230211
ZK-230211
ZK230211
Molecular FormulaC28H29F5O3
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2CC3(C(CCC3(C(C(F)(F)F)(F)F)O)C4C2=C5CCC(=O)C=C5CC4)C
InChIInChI=1S/C28H29F5O3/c1-15(34)16-3-5-17(6-4-16)22-14-25(2)23(11-12-26(25,36)27(29,30)28(31,32)33)21-9-7-18-13-19(35)8-10-20(18)24(21)22/h3-6,13,21-23,36H,7-12,14H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1
InChIKeyVHZPUDNSVGRVMB-RXDLHWJPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lonaprisan (CAS 211254-73-8) as a Type III Progesterone Receptor Antagonist: A Procurement-Oriented Baseline Overview


Lonaprisan (developmental codes ZK 230211, BAY 86-5044, ZK-PRA) is a synthetic, steroidal antiprogestogen and a pure, highly selective progesterone receptor (PR) antagonist. [1] It is an orally bioavailable pentafluoroethyl derivative of a mifepristone-related steroid, developed to inhibit PR activation and associated proliferative effects without converting to an agonist in the presence of protein kinase A (PKA) activators, a known limitation of earlier antiprogestins. [1]

Why Lonaprisan (CAS 211254-73-8) Cannot Be Substituted with Generic Antiprogestins: Key Scientific Differentiation


Generic substitution with other antiprogestins, such as mifepristone or onapristone, is not scientifically sound due to fundamental differences in their mechanism of action and receptor pharmacology. Lonaprisan is classified as a 'type III' or 'pure' antagonist, characterized by a lack of partial agonistic activity in certain cellular contexts, including under conditions of protein kinase A (PKA) activation. [1] In contrast, mifepristone and onapristone (type I/II antagonists) exhibit partial agonist properties in the presence of PKA activators like cyclic AMP, which can confound experimental outcomes and limit therapeutic utility. [1] Furthermore, Lonaprisan's structural optimization, notably the 17α-pentafluoroethyl side chain, confers a distinct selectivity profile, avoiding the potent anti-glucocorticoid side effects that limit the chronic use of mifepristone. [2] These non-interchangeable pharmacological properties are quantified in the evidence below.

Quantitative Evidence Guide for Selecting Lonaprisan (CAS 211254-73-8) over Comparator Antiprogestins


Superior Potency at the Progesterone Receptor (PR) Compared to Mifepristone

Lonaprisan demonstrates sub-nanomolar potency as a PR antagonist, exhibiting significantly higher affinity than the first-generation antiprogestin mifepristone. [1] In transactivation assays using neuroblastoma cells expressing human PR isoforms, Lonaprisan's IC50 values are in the low picomolar range, representing an increase in potency of several orders of magnitude. [1]

Progesterone Receptor Antagonist Binding Affinity IC50

High Selectivity for the Progesterone Receptor (PR) Over the Glucocorticoid Receptor (GR)

A major limitation of mifepristone is its potent anti-glucocorticoid activity, which can confound its use in research and cause significant side effects clinically. Lonaprisan was specifically designed to overcome this, achieving a high degree of selectivity for PR over GR. [1]

Nuclear Receptor Selectivity Off-Target Effects Antiglucocorticoid

Lack of Agonist Conversion in the Presence of PKA Activators

In contrast to many other antiprogestins, including mifepristone and onapristone, Lonaprisan does not convert to an agonist in the presence of protein kinase A (PKA) activators such as cyclic AMP. [1] This functional property defines it as a 'pure' or 'type III' antagonist, offering a more consistent blockade of PR-mediated signaling.

Functional Selectivity Partial Agonism Signal Transduction

Favorable Liver Safety Profile in Preclinical Development

A key differentiator in the selection of antiprogestins is their potential for liver toxicity. Onapristone, a potent PR antagonist, was clinically limited by hepatotoxicity. Lonaprisan was identified as a highly selective SPRM that did not show drug-related changes in liver enzyme activity during its development program. [1]

Hepatotoxicity Drug Safety Toxicology

Recommended Research and Industrial Application Scenarios for Lonaprisan (CAS 211254-73-8)


Defining Pure PR Antagonism in Gene Expression and Signal Transduction Studies

Lonaprisan is the tool of choice for experiments requiring a complete and unambiguous blockade of progesterone receptor (PR) signaling. Its inability to convert to an agonist in the presence of PKA activators [1] makes it superior to mifepristone and onapristone for dissecting PR-mediated gene expression programs without the confounding variable of partial agonism. This is particularly relevant in studies of breast cancer cell lines like T47D, where the PR signaling network is complex.

Investigating PR-Selective Biology Without Glucocorticoid Receptor Interference

In any experimental system where the glucocorticoid receptor (GR) is also expressed or functionally relevant, Lonaprisan's high PR-selectivity is a critical advantage. Unlike mifepristone, which is a potent GR antagonist, Lonaprisan allows researchers to attribute observed effects specifically to PR inhibition. [1] This is essential for studies on immune function, metabolic regulation, or any model where GR cross-talk could obscure the results.

Long-Term In Vivo Studies of PR-Dependent Pathologies

For chronic in vivo models of progesterone-dependent conditions like breast cancer or endometriosis, Lonaprisan's favorable preclinical safety profile, particularly the absence of observed liver enzyme elevations, makes it a more suitable candidate for long-term dosing regimens compared to compounds like onapristone with known hepatotoxicity risks. [1] This reduces the likelihood of compound-related toxicity confounding long-term efficacy or mechanistic studies.

Technical Documentation Hub

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